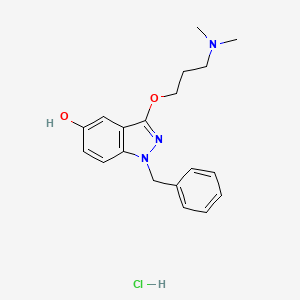
5-Hydroxybenzydamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxybenzydamine Hydrochloride is a derivative of benzydamine, a non-steroidal anti-inflammatory drug (NSAID) known for its local anaesthetic and analgesic properties. This compound is primarily used for the treatment of inflammatory conditions in the mouth and throat, such as sore throats and mouth ulcers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxybenzydamine Hydrochloride typically involves the hydroxylation of benzydamine. The process begins with the preparation of benzydamine, which is synthesized through the reaction of 3-dimethylaminopropylamine with benzyl chloride to form 3-dimethylaminopropyl benzylamine. This intermediate is then reacted with 3-chloroperbenzoic acid to form benzydamine. The hydroxylation of benzydamine is achieved using a suitable hydroxylating agent under controlled conditions to yield 5-Hydroxybenzydamine .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for the purification and quality control of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxybenzydamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form its corresponding alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of 5-Hydroxybenzydamine .
Aplicaciones Científicas De Investigación
5-Hydroxybenzydamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to inflammation and pain mechanisms.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory conditions and as a local anaesthetic.
Industry: Utilized in the formulation of pharmaceutical products for the treatment of oral and throat inflammations
Mecanismo De Acción
5-Hydroxybenzydamine Hydrochloride exerts its effects through multiple mechanisms:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators.
Analgesic: It blocks pain signals by acting on peripheral nerves.
Local Anaesthetic: It stabilizes neuronal membranes, reducing their excitability and transmission of pain signals.
Comparación Con Compuestos Similares
Similar Compounds
Benzydamine: The parent compound, known for its anti-inflammatory and analgesic properties.
Hydroxyzine: Another compound with similar anti-inflammatory and analgesic effects
Uniqueness
5-Hydroxybenzydamine Hydrochloride is unique due to its enhanced anti-inflammatory and analgesic properties compared to benzydamine. The presence of the hydroxyl group increases its potency and efficacy in treating inflammatory conditions .
Propiedades
Fórmula molecular |
C19H24ClN3O2 |
|---|---|
Peso molecular |
361.9 g/mol |
Nombre IUPAC |
1-benzyl-3-[3-(dimethylamino)propoxy]indazol-5-ol;hydrochloride |
InChI |
InChI=1S/C19H23N3O2.ClH/c1-21(2)11-6-12-24-19-17-13-16(23)9-10-18(17)22(20-19)14-15-7-4-3-5-8-15;/h3-5,7-10,13,23H,6,11-12,14H2,1-2H3;1H |
Clave InChI |
KXCCGANRGMOPNC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCOC1=NN(C2=C1C=C(C=C2)O)CC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


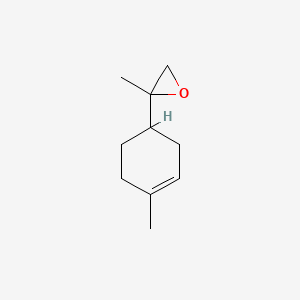
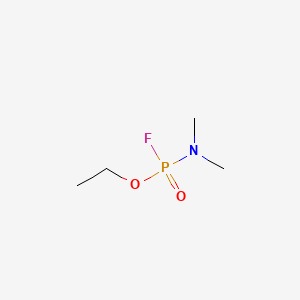

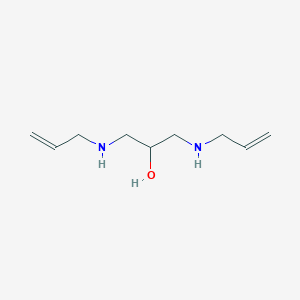
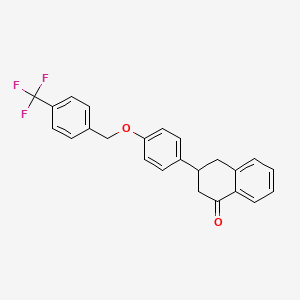
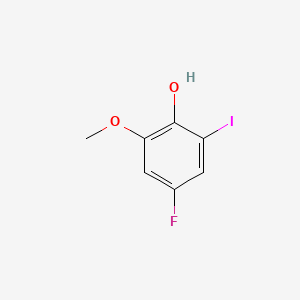
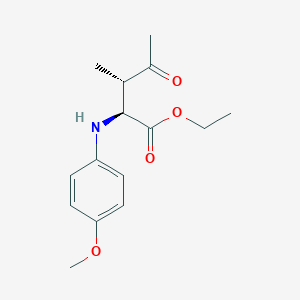
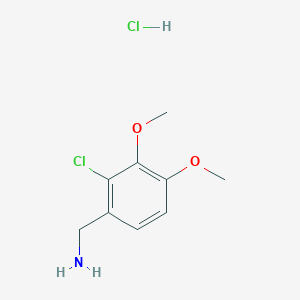
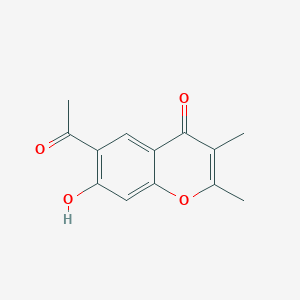
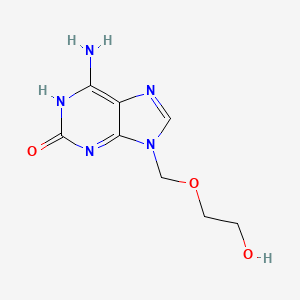
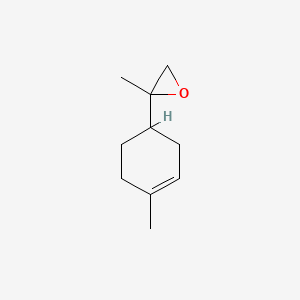
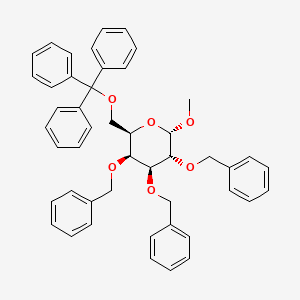
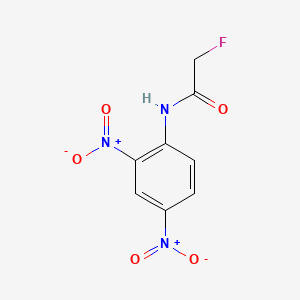
![(2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide](/img/structure/B13424069.png)
